N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin
Overview
Description
N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is a synthetic derivative of Daunorubicin, a well-known anthracycline antibiotic used in cancer chemotherapy. This compound is characterized by the presence of trifluoroacetamido and p-nitrobenzoyl groups, which modify its chemical and biological properties. It is primarily used in research settings to study the effects of these modifications on the activity and efficacy of Daunorubicin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin involves multiple steps, starting from Daunorubicin. The key steps include:
Acylation: Daunorubicin is reacted with trifluoroacetic anhydride to introduce the trifluoroacetamido group.
Benzoylation: The intermediate product is then reacted with p-nitrobenzoyl chloride to introduce the p-nitrobenzoyl group.
These reactions typically require the presence of a base, such as pyridine, and are carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While the industrial production methods for N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin are not well-documented, they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoroacetamido and p-nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is primarily used in scientific research to study the effects of chemical modifications on the activity of Daunorubicin. Its applications include:
Chemistry: Studying the reactivity and stability of modified anthracyclines.
Biology: Investigating the interactions of modified Daunorubicin with biological targets.
Medicine: Evaluating the potential of modified Daunorubicin derivatives as anticancer agents.
Industry: Developing new synthetic routes and production methods for modified anthracyclines.
Mechanism of Action
The mechanism of action of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is similar to that of Daunorubicin, involving the intercalation into DNA and inhibition of topoisomerase II. The modifications introduced by the trifluoroacetamido and p-nitrobenzoyl groups may alter its binding affinity and specificity, potentially leading to differences in its biological activity and toxicity profile.
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: The parent compound, used as a reference for comparison.
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Epirubicin: A stereoisomer of Doxorubicin with different pharmacokinetic properties.
Uniqueness
N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is unique due to the presence of trifluoroacetamido and p-nitrobenzoyl groups, which modify its chemical and biological properties. These modifications can lead to differences in its stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development in the field of anthracycline antibiotics.
Properties
IUPAC Name |
[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZBLPEFVMINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F3N2O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990848 | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76793-42-5, 72402-71-2, 70629-86-6 | |
Record name | NSC305992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC305989 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC299554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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